N-(Pyrimidin-5-ylmethyl)pyridin-2-amine
Overview
Description
N-(Pyrimidin-5-ylmethyl)pyridin-2-amine is an organic compound with the molecular formula C10H10N4. It features a pyrimidine ring and a pyridine ring, making it a versatile chemical compound used as a building block in the synthesis of pharmaceuticals and agrochemicals . This compound is a white crystalline solid that is soluble in organic solvents such as chloroform and methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(Pyrimidin-5-ylmethyl)pyridin-2-amine can be synthesized through the reaction of 1-amino-5-bromopyrimidine with 2-pyridinecarboxaldehyde, followed by reduction to obtain the target product . The reaction typically involves the use of a reducing agent such as sodium borohydride under mild conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(Pyrimidin-5-ylmethyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine or pyrimidine rings are functionalized.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine and pyrimidine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
N-(Pyrimidin-5-ylmethyl)pyridin-2-amine has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of heterocyclic compounds and coordination complexes.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is a precursor in the development of pharmaceutical agents, including antiviral and anticancer drugs.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of N-(Pyrimidin-5-ylmethyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved . The exact pathways and molecular targets depend on the specific application and the derivatives of the compound being studied.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine: This compound has a similar structure but with a methyl group at the 3-position of the pyridine ring.
N-(5-Pyrimidinylmethyl)-2-pyridinamine: Another closely related compound with slight variations in the substitution pattern.
Uniqueness
N-(Pyrimidin-5-ylmethyl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a versatile building block in the synthesis of various complex molecules makes it valuable in multiple fields of research and industry .
Properties
IUPAC Name |
N-(pyrimidin-5-ylmethyl)pyridin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c1-2-4-13-10(3-1)14-7-9-5-11-8-12-6-9/h1-6,8H,7H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHFICNYODFKBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NCC2=CN=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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